molecular formula C15H13BrN2O4S2 B2405277 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine CAS No. 312943-51-4

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine

Cat. No. B2405277
M. Wt: 429.3
InChI Key: OWUZGMDBJFSQKB-UHFFFAOYSA-N
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Description

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • A study by Abood, Sha'aban, and Abd-Alhassan (2016) discusses the synthesis of heterocyclic compounds similar to 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, emphasizing their synthesis and structural characterization, including FT-IR Spectrum and NMR Spectrum analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Abood, Sha'aban, & Abd-Alhassan, 2016).

Photodynamic Therapy Application

  • Pişkin, Canpolat, and Öztürk (2020) explored the use of similar compounds in photodynamic therapy, particularly for cancer treatment. They found that certain derivatives have promising properties as photosensitizers, highlighting the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Cancer Research

  • Research by Kim, Lee, Kim, and Jung (2003) focused on the cytotoxicity of compounds with structural similarities, assessing their effects against various cancer cell lines. This provides insight into the potential of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine in cancer research and treatment (Kim, Lee, Kim, & Jung, 2003).

Anthelmintic and Anti-inflammatory Activities

  • Shetty, Khazi, and Ahn (2010) explored the anthelmintic and anti-inflammatory activities of thiazolidinones, suggesting possible therapeutic applications in treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).

One-pot Synthesis Techniques

  • Cunico, Gomes, Ferreira, Capri, Soares, and Wardell (2007) reported a one-pot synthesis method for thiazolidinones, which could be relevant for the efficient synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, streamlining the production process (Cunico et al., 2007).

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUZGMDBJFSQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine

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